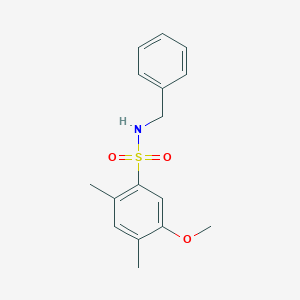
2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide is a chemical compound that is commonly known as MMB or MMB-FUBINACA. It is a synthetic cannabinoid that is structurally similar to the psychoactive compound tetrahydrocannabinol (THC) found in marijuana. MMB-FUBINACA has gained significant attention in recent years due to its potential use as a research chemical in the field of pharmacology.
Mechanism of Action
MMB-FUBINACA acts as a potent agonist of the CB1 and CB2 receptors, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including the release of neurotransmitters and the regulation of ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-FUBINACA are similar to those of 2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide found in marijuana. It has been shown to induce psychoactive effects such as euphoria, relaxation, and altered perception of time. It also has potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using MMB-FUBINACA in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for investigating the mechanisms underlying the effects of synthetic cannabinoids on the body. However, one of the limitations of using MMB-FUBINACA is its potential for abuse and dependence, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on MMB-FUBINACA. One area of interest is the investigation of its potential therapeutic applications in the treatment of various medical conditions. Another area of interest is the development of novel synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Additionally, further research is needed to better understand the long-term effects of MMB-FUBINACA on the body and its potential for abuse and dependence.
Synthesis Methods
The synthesis of MMB-FUBINACA involves the reaction of 4-methylvalerophenone with 2-methylphenylmagnesium bromide to form a ketone intermediate. The ketone is then reacted with methoxyphenylboronic acid to form an alcohol intermediate, which is subsequently treated with sulfuryl chloride to form the final product.
Scientific Research Applications
MMB-FUBINACA has been used in various scientific research studies to investigate the effects of synthetic cannabinoids on the body. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2 in the brain, which are responsible for regulating various physiological processes such as pain sensation, appetite, and mood.
properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11-8-9-15(14(10-11)19-3)20(17,18)16-13-7-5-4-6-12(13)2/h4-10,16H,1-3H3 |
InChI Key |
BWALDWWQQXFWTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)




![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)